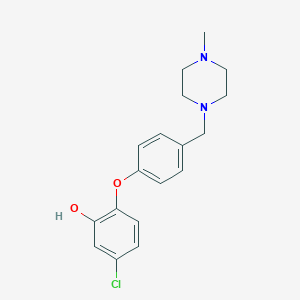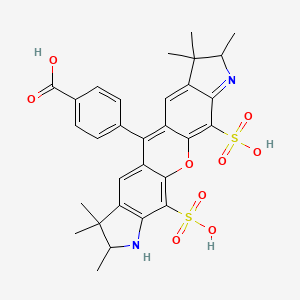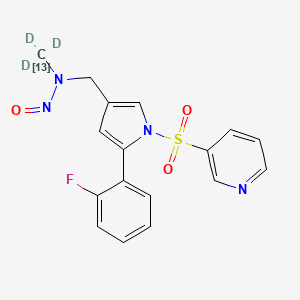
Darobactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darobactin is a ribosomally synthesized and post-translationally modified peptide (RiPP) discovered in 2019 from the metabolic products of Photorhabdus khanii . It is a novel antibiotic with potent activity against Gram-negative bacteria, making it a significant breakthrough in the fight against antibiotic-resistant pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Darobactin is synthesized through a complex biosynthetic pathway involving a radical S-adenosyl-L-methionine (SAM) enzyme . The biosynthetic gene cluster for this compound includes five genes: darA, darB, darC, darD, and darE . The enzyme DarE catalyzes the formation of a unique bicyclic structure through ether and carbon-carbon bond formation .
Industrial Production Methods
Industrial production of this compound involves heterologous expression of the biosynthetic gene cluster in Escherichia coli . This method has been optimized to produce this compound and its derivatives in significant quantities, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Darobactin undergoes several key reactions during its biosynthesis:
Ether Bond Formation: Catalyzed by the radical SAM enzyme DarE, forming a C-O-C bond between two tryptophan residues.
Carbon-Carbon Bond Formation: Also catalyzed by DarE, forming a C-C bond between lysine and tryptophan residues.
Common Reagents and Conditions
The biosynthesis of this compound primarily involves enzymatic reactions under physiological conditions. The radical SAM enzyme DarE plays a crucial role in these transformations .
Major Products Formed
The major product of these reactions is the bicyclic heptapeptide structure of this compound, which is essential for its antibacterial activity .
Scientific Research Applications
Darobactin has several significant applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Polymyxins: Another class of antibiotics targeting the outer membrane of Gram-negative bacteria.
β-lactams: Target the bacterial cell wall but have different mechanisms and structures compared to darobactin.
Uniqueness
This compound is unique due to its novel bicyclic structure and specific targeting of BamA, which is not commonly targeted by other antibiotics . This unique mechanism makes it a promising candidate for overcoming antibiotic resistance in Gram-negative bacteria .
Properties
CAS No. |
2409072-20-2 |
|---|---|
Molecular Formula |
C47H55N11O12 |
Molecular Weight |
966.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(5R,17S,20S,23S,26S,29S,30S)-17-amino-20-(2-amino-2-oxoethyl)-30-(3-aminopropyl)-26-(hydroxymethyl)-18,21,24,27-tetraoxo-6-oxa-2,13,19,22,25,28-hexazahexacyclo[29.3.1.04,34.05,23.07,12.011,15]pentatriaconta-1(34),3,7,9,11,14,31(35),32-octaene-29-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C47H55N11O12/c48-13-5-9-25-23-11-12-27-28(19-51-30(27)16-23)40-39(58-42(63)31(17-36(50)61)53-41(62)29(49)15-24-18-52-37-26(24)8-4-10-35(37)70-40)46(67)56-34(21-60)44(65)57-38(25)45(66)55-33(20-59)43(64)54-32(47(68)69)14-22-6-2-1-3-7-22/h1-4,6-8,10-12,16,18-19,25,29,31-34,38-40,51-52,59-60H,5,9,13-15,17,20-21,48-49H2,(H2,50,61)(H,53,62)(H,54,64)(H,55,66)(H,56,67)(H,57,65)(H,58,63)(H,68,69)/t25-,29-,31-,32-,33-,34-,38-,39-,40+/m0/s1 |
InChI Key |
HRMCRRLPTVSYHJ-KUDSBEMESA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2[C@@H](C3=CNC4=C3C=CC(=C4)[C@@H]([C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC2C(C3=CNC4=C3C=CC(=C4)C(C(NC(=O)C(NC2=O)CO)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)


![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)
